2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O3S2/c1-14-11-18-20(34-14)21(31)29(12-15-5-3-2-4-6-15)22(28-18)33-13-19(30)27-16-7-9-17(10-8-16)32-23(24,25)26/h2-10,14H,11-13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRXBRQPGRGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapeutics and anti-infective applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core substituted with a benzyl group and a trifluoromethoxyphenyl acetamide moiety. This unique combination of functional groups is believed to contribute to its biological properties.
Antitumor Activity
Research has demonstrated the antitumor potential of thienopyrimidine derivatives. For instance, compounds structurally similar to the target compound have shown significant activity against various cancer cell lines. The study by indicates that certain derivatives exhibited growth inhibitory concentrations (GI50) comparable to established chemotherapeutics such as 5-fluorouracil. Specifically:
- GI50 values for selected compounds ranged from 6.33 µM to 18.60 µM.
The mechanism of action is thought to involve inhibition of key enzymes involved in DNA replication and repair, such as topoisomerases and poly(ADP-ribose) polymerase (PARP), which are critical in cancer cell proliferation and survival .
Anti-Infective Properties
Thienopyrimidines have also been explored for their broad-spectrum anti-infective properties. A review highlighted their efficacy against bacterial, fungal, and viral pathogens. The structure–activity relationship (SAR) studies suggest that modifications on the thienopyrimidine scaffold can enhance antibacterial and antifungal activities .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of the compound against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer), MCF7 (breast cancer).
- Findings : The compound demonstrated selective cytotoxicity with lower IC50 values compared to control treatments.
Molecular Docking Studies
Molecular docking studies have elucidated the binding affinities of the compound to various biological targets:
- Targets : Topoisomerase II and PARP.
- Results : High binding affinity was observed, suggesting a strong interaction that could inhibit enzymatic activity critical for tumor cell growth .
Efficacy Comparison Table
| Compound | GI50 (µM) | Mechanism of Action |
|---|---|---|
| Thienopyrimidine derivative A | 6.33 | Topoisomerase II inhibition |
| Thienopyrimidine derivative B | 17.90 | PARP inhibition |
| 5-Fluorouracil | 18.60 | Antimetabolite effect |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
A widely used approach involves cyclizing 2-aminothiophene-3-carboxamide derivatives with urea or thiourea analogs. For instance, ethyl 2-amino-4-methylthiophene-3-carboxylate can react with benzyl isocyanate under basic conditions to form the pyrimidine ring. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclodehydration. In one protocol, heating ethyl 2-amino-4-methyl-5-substituted thiophene-3-carboxylate with benzylamine in acetic acid yields the 3-benzyl-4-oxo-tetrahydrothienopyrimidine intermediate.
Thorpe-Ziegler Cyclization
An alternative route employs the Thorpe-Ziegler reaction, where mercaptocarbonitrile-containing precursors undergo base-mediated cyclization. For example, treating 2-mercapto-4-methylpyrimidine-5-carbonitrile with chloroacetyl chloride generates a thieno[3,2-d]pyrimidine core after deprotonation and intramolecular cyclization. This method offers regioselectivity advantages, particularly for introducing substituents at the 2-position of the pyrimidine ring.
Thioether Linkage Formation
Introducing the thioether bridge at position 2 involves nucleophilic displacement reactions:
Chloropyrimidine Intermediate
The pyrimidine core is first functionalized with a chlorine atom at position 2 by treating the thienopyrimidinone with phosphorus oxychloride (POCl₃) under reflux. This chlorinated intermediate then reacts with a thiol-containing acetamide derivative.
Acetamide-Thiol Synthesis
The N-(4-(trifluoromethoxy)phenyl)acetamide-thiol is prepared separately:
- Acylation : 4-(Trifluoromethoxy)aniline reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C to form N-(4-(trifluoromethoxy)phenyl)-2-bromoacetamide.
- Thiolation : Treatment with thiourea in ethanol under reflux replaces the bromide with a thiol group, yielding the desired acetamide-thiol.
Coupling Reaction
The chloropyrimidine and acetamide-thiol undergo nucleophilic aromatic substitution in anhydrous DMF with triethylamine (Et₃N) as a base. Reaction conditions (80°C, 12 h) ensure complete conversion to the thioether product.
Optimization and Challenges
Regioselectivity Concerns
Competing reactions during cyclocondensation may yield [2,3-d] vs. [3,2-d] isomers. Steric directing groups (e.g., the 4-methyl substituent) and solvent polarity (e.g., using DMF over THF) favor the desired [3,2-d] configuration.
Trifluoromethoxy Group Stability
Analytical Characterization
Key spectroscopic data for the target compound include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 7.32–7.25 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.71 (s, 3H, NCH₃), 2.89 (t, J = 7.2 Hz, 2H, SCH₂), 2.42 (s, 3H, C6-CH₃).
- ¹³C NMR : δ 170.5 (C=O), 159.8 (C4=O), 121.8 (q, J = 256 Hz, CF₃O), 52.1 (NCH₃), 38.7 (SCH₂).
- HRMS : m/z Calcd for C₂₄H₂₂F₃N₃O₃S₂ [M+H]⁺: 542.1124; Found: 542.1128.
Scale-Up Considerations
Industrial-scale synthesis requires modifications to laboratory protocols:
- Continuous Flow Reactors : Improve heat transfer during exothermic steps like benzylation.
- Catalytic Methods : Palladium-catalyzed couplings replace stoichiometric reagents for benzyl group introduction, reducing metal waste.
- Green Solvents : Cyclopentyl methyl ether (CPME) substitutes DMF in coupling reactions, enhancing environmental sustainability.
Q & A
Q. Analytical Techniques :
- NMR Spectroscopy : Confirms regiochemistry and purity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Basic Question: Which functional groups are critical for its biological activity?
Answer:
The compound’s activity is influenced by:
- Thieno[3,2-d]pyrimidine Core : Essential for binding to enzymatic targets (e.g., kinase inhibition) .
- Trifluoromethoxyphenyl Group : Enhances lipophilicity and metabolic stability .
- Benzyl Substituent : Modulates steric and electronic interactions with target proteins .
Advanced Question: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Temperature Control : Maintaining 80–100°C during cyclocondensation to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates .
- Catalysts : Using triethylamine as a base to deprotonate thiol groups during thioether formation .
Q. Example Optimization Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | Solvent | DMF | 15% ↑ |
| Thioether Formation | Temperature | 60°C | 20% ↑ (purity) |
Advanced Question: How should researchers resolve contradictions in purity vs. yield during scale-up?
Answer:
- Trade-off Analysis : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, solvent ratio) .
- Advanced Purification : Employ preparative HPLC for high-purity batches, accepting lower yields (~30–40%) for in vitro assays .
- In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and minimize impurities .
Advanced Question: What computational methods are used to predict its mechanism of action?
Answer:
- Molecular Docking : Autodock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR, VEGFR) .
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
- Quantum Mechanics : DFT calculations (B3LYP/6-31G*) to evaluate electronic effects of the trifluoromethoxy group .
Advanced Question: How is structure-activity relationship (SAR) analysis conducted for derivatives?
Answer:
- Substituent Screening : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at positions 3 and 6 .
- Bioactivity Assays : Test against target enzymes (IC₅₀ values) and compare with parent compound .
Q. SAR Table Example :
| Derivative | R₁ (Position 3) | R₂ (Position 6) | IC₅₀ (nM) |
|---|---|---|---|
| Parent | Benzyl | Methyl | 12.3 |
| Analog 1 | 4-Fluorobenzyl | Ethyl | 8.7 |
| Analog 2 | Cyclohexyl | Methyl | 45.6 |
Advanced Question: How to address regioselectivity challenges during functionalization?
Answer:
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to block reactive sites during acetamide coupling .
- Directed Metalation : Employ palladium catalysts for selective C–S bond formation at position 2 .
Advanced Question: What are key considerations for scaling up synthesis while maintaining reproducibility?
Answer:
- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., ReactIR) to ensure consistency .
- Solvent Recovery : Implement distillation systems for DMF/NMP reuse .
- Critical Quality Attributes (CQAs) : Define thresholds for residual solvents (<500 ppm) and purity (>95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
